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Compound of Interest

Compound Name: 3-aminoquinolin-2(1H)-one

Cat. No.: B1589343

An In-Depth Technical Guide to 3-aminoquinolin-2(1H)-one: Chemical Properties, Structure,
and Synthesis

Introduction

3-aminoquinolin-2(1H)-one is a heterocyclic organic compound featuring a quinolinone core.
This scaffold is of significant interest to researchers in medicinal chemistry and drug
development due to its presence in a wide array of biologically active molecules. The strategic
placement of an amino group at the C-3 position provides a crucial synthetic handle for further
molecular elaboration, making it a valuable building block for creating diverse chemical
libraries. Molecules incorporating the 3-aminoquinolin-2(1H)-one core have demonstrated a
remarkable range of pharmacological activities, including anticancer, antitubercular, and
neuroprotective properties, highlighting its status as a "privileged scaffold" in the design of
novel therapeutics.[1] This guide provides a comprehensive overview of its chemical structure,
properties, synthesis, and applications.

Chemical Structure and Physicochemical Properties

The defining feature of 3-aminoquinolin-2(1H)-one is its bicyclic quinolinone framework, which
consists of a benzene ring fused to a pyridinone ring. The amine and lactam functionalities
impart specific chemical characteristics that are crucial to its reactivity and biological function.

Core Structure and Tautomerism
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The structure of 3-aminoquinolin-2(1H)-one is subject to tautomerism, a phenomenon where
a molecule exists in two or more interconvertible forms that differ in the position of a proton.
The quinolinone ring can exist in a lactam (keto) form and a lactim (enol) form, known as keto-
enol tautomerism.[2][3] Additionally, the presence of the C-3 amino group allows for amino-
imino tautomerism. Although the lactam-amino form is generally predominant, the existence of
these tautomeric equilibria can be influenced by the solvent environment and is critical for its
interaction with biological targets.[4][5]

Caption: Tautomeric forms of 3-aminoquinolin-2(1H)-one.

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic
profile, including absorption, distribution, metabolism, and excretion (ADME). The computed
properties for the related structure, 3-amino-3,4-dihydroquinolin-2(1H)-one, are summarized
below and provide insight into its drug-like characteristics.

Property Value Reference
Molecular Formula CoHsN20 [6]
Molecular Weight 160.17 g/mol N/A
CAS Number 5873-00-7 [6]
XLogP3-AA 0.3 [7]
Hydrogen Bond Donor Count 2 [7]
Hydrogen Bond Acceptor

C:;untg p : ]
Topological Polar Surface Area  55.1 A2 [7]
Rotatable Bond Count 0 [7]
Complexity 193 [7]

Note: Data corresponds to the closely related saturated analogue 3-amino-3,4-dihydroquinolin-
2(1H)-one as a proxy where data for the unsaturated parent compound is sparse.
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Synthesis and Reactivity

The synthesis of 3-aminoquinolin-2(1H)-one and its derivatives has been approached through
various strategies, reflecting its importance as a synthetic intermediate. The choice of synthetic
route often depends on the availability of starting materials and the desired substitution pattern
on the quinolinone ring.

Synthetic Methodologies

Several effective methods for constructing the 3-aminoquinolin-2(1H)-one scaffold have been
reported in the literature:

Reduction of Nitro Precursors: A conventional and robust method involves the nitration of a
quinolin-2(1H)-one precursor at the 3-position, followed by the chemical reduction of the nitro
group to an amine. This approach is often used in the synthesis of related 4-hydroxy-2-
quinolinones.[2] A common strategy involves the cyclization of substituted 2-
nitrobenzaldehydes.[8][9][10]

Photocatalytic Skeletal Rearrangement: A modern and innovative approach utilizes visible-
light photocatalysis to induce a skeletal rearrangement of 3-ylideneoxindoles in the presence
of an aminating agent like azidotrimethylsilane (TMSNs3).[1][11] This method is valued for its
mild conditions and tolerance of sensitive functional groups.[1]

Hofmann Rearrangement: This classical method involves the rearrangement of quinolinone-
3-carboxamides to yield the corresponding 3-amino derivative.[1]

Cyclization Reactions: Intramolecular cyclization of precursors such as N-chloroacetyl-ortho-
aminobenzophenone derivatives can also be employed to construct the heterocyclic core.[1]
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Caption: Generalized synthetic pathway to quinolin-2(1H)-ones.

Experimental Protocol: Synthesis via Photocatalytic
Rearrangement

This protocol provides a conceptual outline based on the photocatalytic skeletal rearrangement
method, which represents a modern and efficient synthesis.[1][11]

Step 1: Preparation of Reactant Mixture
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» To an oven-dried reaction vessel, add the starting 3-ylideneoxindole (1.0 equiv.).

¢ Add the photocatalyst (e.g., an iridium or ruthenium complex) and azidotrimethylsilane
(TMSNs, ~1.5 equiv.).

» Dissolve the mixture in a suitable degassed solvent (e.g., acetonitrile).

Step 2: Photocatalytic Reaction

« Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

« Irradiate the vessel with a visible light source (e.g., blue LEDs) at room temperature.

¢ Monitor the reaction progress using thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

e Once the reaction is complete, concentrate the mixture under reduced pressure to remove
the solvent.

 Purify the crude product using column chromatography on silica gel with an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-
aminoquinolin-2(1H)-one derivative.

Step 4: Characterization

o Confirm the structure and purity of the final product using spectroscopic methods such as H
NMR, 8C NMR, and high-resolution mass spectrometry (HRMS).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural
confirmation of 3-aminoquinolin-2(1H)-one.

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the aromatic protons on the fused benzene ring, typically in the range of & 7.0-8.0 ppm. A
singlet for the proton at the C-4 position would appear, and broad signals corresponding to
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the N-H protons of the amide and the primary amine would also be present. The exact
chemical shifts can vary depending on the solvent used.[12]

e 13C NMR Spectroscopy: The carbon NMR spectrum would feature a characteristic signal for
the C-2 carbonyl carbon in the lactam ring, typically around & 160-170 ppm. Signals for the
aromatic carbons would appear between & 115-140 ppm, while the C-3 carbon bearing the
amino group would be found further upfield.

« Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional
groups. Characteristic absorption bands would include N-H stretching vibrations for both the
amine and amide groups (around 3200-3400 cm™1), a strong C=0 stretching band for the
amide carbonyl (around 1650-1680 cm~1), and C=C stretching bands for the aromatic ring
(around 1450-1600 cm™1).[13]

e Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the
compound. For CsHsN20, the expected monoisotopic mass is approximately 160.06 Da.[14]

Applications in Medicinal Chemistry and Drug
Development

The 3-aminoquinolin-2(1H)-one scaffold is a cornerstone in the development of new
therapeutic agents due to its favorable geometry for interacting with various biological targets.
Its derivatives have shown a wide spectrum of pharmacological activities.

o Anticancer Agents: Certain derivatives have been investigated for their potential as
anticancer drugs. For example, some analogues function as inhibitors of Hsp90 (Heat shock
protein 90), a molecular chaperone that is crucial for the stability and function of many
proteins involved in tumor progression.[1][15]

e lon Channel Modulators: The scaffold is present in molecules that act as openers for the
KCNQ2 potassium channel and as activators for neuronal maxi-K channels. Such
modulators are of interest for treating neurological disorders like epilepsy and pain.[1]

» Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search
for new antibacterial agents, and 3-aminoquinolin-2(1H)-one derivatives have been
identified as a promising class of compounds with antitubercular properties.[1]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://pmc.ncbi.nlm.nih.gov/articles/PMC8421715/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminoquinoline
https://www.benchchem.com/product/b1589343?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10646921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10646921/
https://www.benchchem.com/product/b1589343?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10646921/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Enzyme Inhibition: Related structures, such as 3-hydroxyquinolin-2(1H)-one, are potent
inhibitors of enzymes like D-amino acid oxidase (DAAO), which is a target for treating central
nervous system disorders.[16][17]

o Excitatory Amino Acid (EAA) Antagonists: Analogues with different substituents, such as 3-
nitro-3,4-dihydro-2(1H)-quinolones, have been shown to act as antagonists at the glycine
site of NMDA receptors, which are involved in neurotransmission.[18]

Conclusion

3-aminoquinolin-2(1H)-one is a versatile heterocyclic compound with a rich chemical profile
and significant therapeutic potential. Its robust synthetic accessibility, coupled with the strategic
positioning of reactive functional groups, makes it an invaluable platform for the design and
discovery of new drugs. The diverse biological activities exhibited by its derivatives underscore
its importance as a privileged scaffold. Continued exploration of its synthesis, reactivity, and
structure-activity relationships will undoubtedly lead to the development of novel and effective
treatments for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Skeletal rearrangement through photocatalytic denitrogenation: access to C-3
aminoquinolin-2(1H)-ones - PMC [pmc.ncbi.nim.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole
Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed
[pubmed.ncbi.nim.nih.gov]

5. Amino-imino adenine tautomerism induced by the cooperative effect between metal ion
and H20O/NH3 - PubMed [pubmed.ncbi.nim.nih.gov]

6. 3-Aminoquinolin-2(1H)-one - Lead Sciences [lead-sciences.com]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19438227/
https://www.researchgate.net/publication/24423560_Discovery_SAR_and_Pharmacokinetics_of_a_Novel_3-Hydroxyquinolin-21H-one_Series_of_Potent_D-Amino_Acid_Oxidase_DAAO_Inhibitors
https://pubmed.ncbi.nlm.nih.gov/8230130/
https://www.benchchem.com/product/b1589343?utm_src=pdf-body
https://www.benchchem.com/product/b1589343?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10646921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10646921/
https://www.researchgate.net/figure/The-tautomeric-equilibriums-of-4-hydroxy-21H-quinolinone-1_fig4_343084152
https://www.researchgate.net/figure/Some-reactions-of-4-hydroxy-21H-quinolinones_fig8_343084152
https://pubmed.ncbi.nlm.nih.gov/33233669/
https://pubmed.ncbi.nlm.nih.gov/33233669/
https://pubmed.ncbi.nlm.nih.gov/33233669/
https://pubmed.ncbi.nlm.nih.gov/23106362/
https://pubmed.ncbi.nlm.nih.gov/23106362/
https://lead-sciences.com/product/3-aminoquinolin-21h-one/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. 3(s)-Amino-3,4-dihydroquinolin-2(1h)-one | C9H10N20 | CID 11147888 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Domino Nitro Reduction-Friedlander Heterocyclization for the Preparation of Quinolines -
PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Skeletal rearrangement through photocatalytic denitrogenation: access to C-3
aminoquinolin-2(1H)-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]

12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

13. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

14. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nim.nih.gov]

15. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles
as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

16. Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of
potent D-amino acid oxidase (DAAOQ) inhibitors - PubMed [pubmed.nchbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at
glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid
receptors - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [3-aminoquinolin-2(1H)-one chemical properties and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589343#3-aminoquinolin-2-1h-one-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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